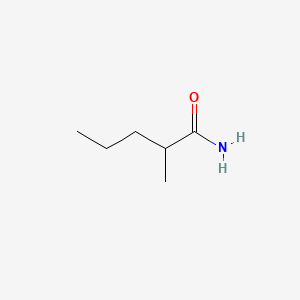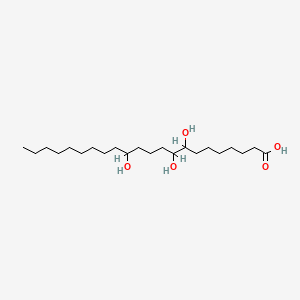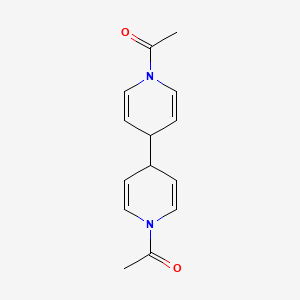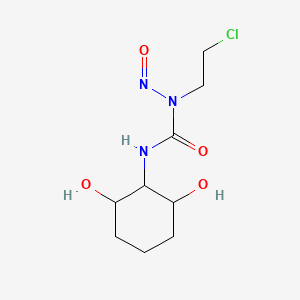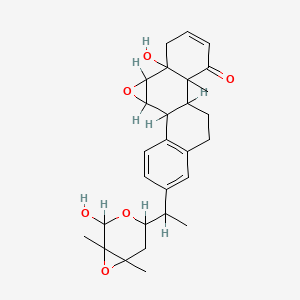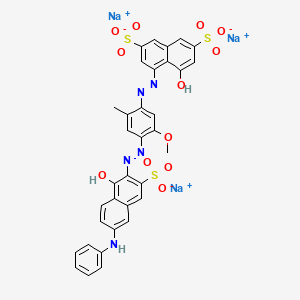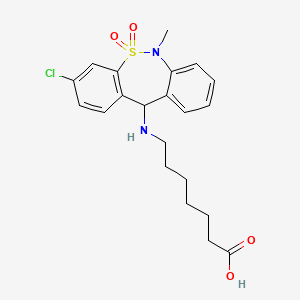
Tianeptine
Descripción general
Descripción
La tianeptina es un antidepresivo tricíclico atípico utilizado principalmente en el tratamiento del trastorno depresivo mayor. También es conocida por sus efectos ansiolíticos y se ha estudiado por sus posibles beneficios en el tratamiento de la ansiedad, el asma y el síndrome del intestino irritable . A diferencia de los antidepresivos tricíclicos típicos, la tianeptina tiene un mecanismo de acción único, que incluye la modulación de los receptores de glutamato y actúa como un agonista atípico del receptor μ-opioide .
Mecanismo De Acción
La tianeptina ejerce sus efectos a través de múltiples mecanismos:
Modulación de glutamato: La tianeptina modula los receptores de glutamato, lo que se cree que contribuye a sus efectos antidepresivos y ansiolíticos.
Agonismo del receptor opioide: La tianeptina actúa como un agonista completo en el receptor μ-opioide, lo que puede explicar parte de sus efectos antidepresivos y ansiolíticos
Mejora de la recaptación de serotonina: La tianeptina aumenta la recaptación de serotonina, lo que lleva a una disminución de los niveles extracelulares de serotonina en el cerebro.
Análisis Bioquímico
Biochemical Properties
Tianeptine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the serotonin transporter (SERT), where it enhances the reuptake of serotonin into presynaptic neurons. This action contrasts with most antidepressants, which inhibit serotonin reuptake . Additionally, this compound modulates the activity of glutamate receptors, including AMPA and NMDA receptors, indirectly affecting neural plasticity and synaptic strength . These interactions highlight this compound’s unique biochemical properties and its potential therapeutic benefits.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival, growth, and differentiation . Additionally, this compound’s modulation of glutamate receptors impacts synaptic plasticity, which is essential for learning and memory processes . These cellular effects underscore this compound’s potential in treating neuropsychiatric disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the serotonin transporter, enhancing serotonin reuptake into presynaptic neurons . This action increases serotonin availability in the synaptic cleft, which is believed to contribute to its antidepressant effects. Furthermore, this compound indirectly modulates glutamate receptor activity, including AMPA and NMDA receptors, leading to changes in synaptic plasticity and neural connectivity . These molecular interactions highlight the multifaceted nature of this compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated sustained antidepressant effects, with improvements in mood and cognitive function observed over several months . Additionally, this compound’s impact on cellular function, such as enhanced BDNF expression and synaptic plasticity, persists with prolonged treatment . These findings suggest that this compound maintains its efficacy and stability over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to produce significant antidepressant and anxiolytic effects without causing major adverse effects . At higher doses, this compound can lead to toxic effects, including drowsiness, irritability, and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of careful dose management in clinical settings to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 . The metabolites of this compound are then excreted through the kidneys. Additionally, this compound’s modulation of glutamate receptor activity influences metabolic flux and metabolite levels in the brain . These metabolic interactions are crucial for understanding this compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier efficiently, allowing it to exert its effects on central nervous system function . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for this compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it interacts with serotonin transporters and glutamate receptors . Post-translational modifications, such as phosphorylation, may also influence this compound’s targeting to specific cellular compartments . Understanding this compound’s subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de la tianeptina implica varios pasos, comenzando con el 3-cloro-6,11-dihidro-6-metil-dibenzo[c,f][1,2]tiacepina-11-alcohol-5,5-dióxido. Este compuesto se hace reaccionar con un reactivo cloro-sustituido en un solvente orgánico en condiciones de reflujo para producir el intermedio 3,11-dicloro-6,11-dihidro-6-metil-dibenzo[c,f][1,2]tiacepina-5,5-dióxido . Los pasos adicionales incluyen la adición de agua desionizada y solución de hidróxido de sodio, seguida de filtración y secado para obtener tianeptina sódica .
Métodos de producción industrial: En entornos industriales, la tianeptina se produce calentando el compuesto intermedio con agua desionizada y solución de hidróxido de sodio, seguida de filtración y secado. El proceso se optimiza para lograr un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: La tianeptina se somete a diversas reacciones químicas, que incluyen:
Oxidación: La tianeptina puede oxidarse para formar sus metabolitos.
Reducción: Las reacciones de reducción pueden convertir la tianeptina en sus metabolitos activos.
Sustitución: Las reacciones de sustitución pueden modificar la estructura química de la tianeptina para producir derivados con diferentes propiedades farmacológicas
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos cloro-sustituidos se utilizan comúnmente en reacciones de sustitución
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen los metabolitos activos de la tianeptina, como la tianeptina MC5, que poseen una actividad farmacológica similar a la del compuesto original .
Aplicaciones Científicas De Investigación
La tianeptina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: La tianeptina se utiliza como un compuesto modelo en estudios de antidepresivos tricíclicos y sus propiedades químicas.
Biología: Investigación sobre los efectos de la tianeptina en los sistemas de neurotransmisores y sus posibles propiedades neuroprotectoras.
Medicina: La tianeptina se utiliza principalmente en el tratamiento del trastorno depresivo mayor y la ansiedad. .
Industria: La tianeptina se utiliza en la industria farmacéutica para el desarrollo de medicamentos antidepresivos.
Comparación Con Compuestos Similares
La tianeptina es única entre los antidepresivos tricíclicos debido a sus distintos mecanismos de acción. Los compuestos similares incluyen:
Amitriptilina: Un antidepresivo tricíclico con diferentes propiedades farmacológicas, que actúa principalmente como un inhibidor de la recaptación de serotonina-norepinefrina.
Imipramina: Otro antidepresivo tricíclico que inhibe la recaptación de serotonina y norepinefrina.
Fluoxetina: Un inhibidor selectivo de la recaptación de serotonina con un mecanismo de acción diferente en comparación con la tianeptina
La combinación única de la tianeptina de modulación de glutamato y agonismo del receptor opioide la diferencia de estos compuestos similares, proporcionando un perfil terapéutico distinto .
Propiedades
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048295 | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. | |
| Record name | Tianeptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |
| Record name | Tianeptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tianeptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIANEPTINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tianeptine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



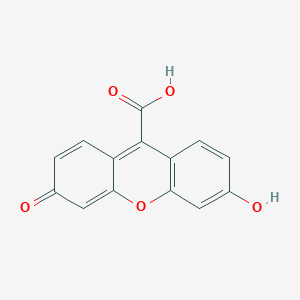
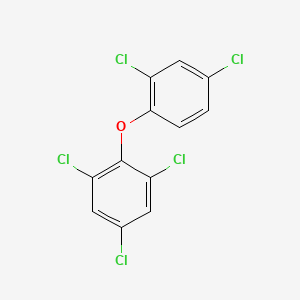
![Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3S)-](/img/structure/B1217328.png)
